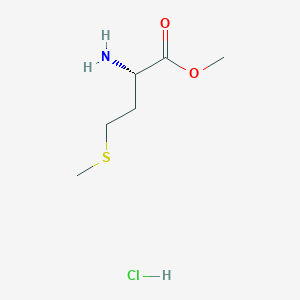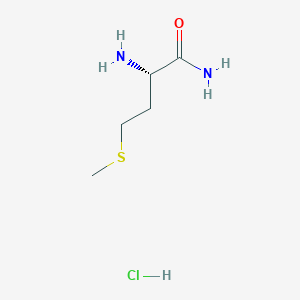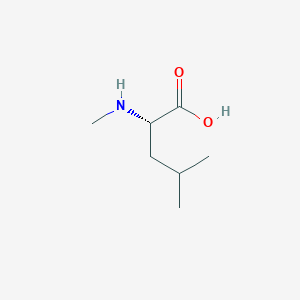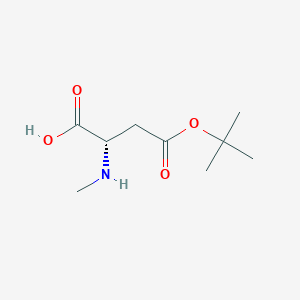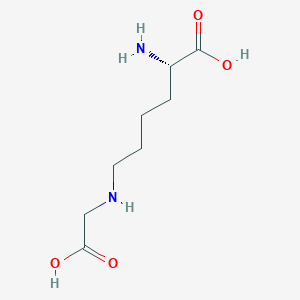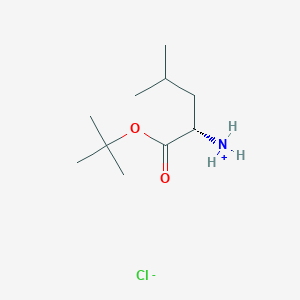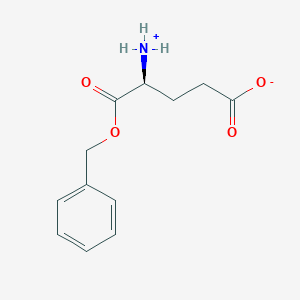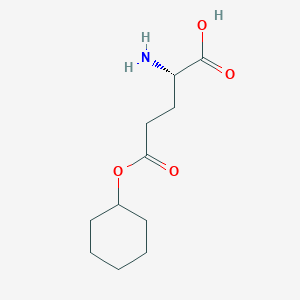
L-Arginyl-L-arginine 7-amido-4-méthylcoumarine trichlorhydrate
Vue d'ensemble
Description
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate used primarily in biochemical assays. It is known for its specificity towards certain proteases, making it a valuable tool in enzymatic studies. The compound has the chemical formula C22H33N9O4·3HCl and a molecular weight of 596.94 .
Applications De Recherche Scientifique
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:
Biochemistry: Used to study the activity of proteases, particularly cathepsin H.
Medicine: Employed in diagnostic assays to detect protease activity in various diseases.
Chemistry: Utilized in the development of new assays and analytical techniques.
Industry: Applied in the quality control of enzyme preparations.
Mécanisme D'action
Target of Action
The primary target of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is cathepsin H , a lysosomal cysteine protease . Cathepsin H plays a crucial role in protein degradation, antigen processing, and other cellular processes .
Mode of Action
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride acts as a specific substrate for cathepsin H . . The compound is cleaved by cathepsin H, leading to changes in the enzyme’s activity.
Biochemical Pathways
The interaction of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride with cathepsin H affects the lysosomal protein degradation pathway
Pharmacokinetics
Its solubility in acetic acid and water suggests that it may have good bioavailability .
Result of Action
The cleavage of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride by cathepsin H results in changes in the enzyme’s activity. This can affect various cellular processes, including protein degradation and antigen processing .
Analyse Biochimique
Biochemical Properties
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in biochemical reactions. It interacts with cathepsin H, a lysosomal cysteine protease . The nature of these interactions involves the hydrolysis of the compound by the enzyme, leading to the release of a strong fluorescent signal .
Cellular Effects
The effects of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride on cells are primarily related to its role as a substrate for cathepsin H . As cathepsin H is involved in protein degradation within lysosomes, the compound can indirectly influence cellular processes such as protein turnover and recycling .
Molecular Mechanism
The molecular mechanism of action of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride involves its hydrolysis by cathepsin H . This reaction releases a strong fluorescent signal, which can be detected and quantified . This allows for the assessment of cathepsin H activity in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride can be observed over time through the monitoring of the fluorescent signal generated by its hydrolysis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies .
Metabolic Pathways
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is involved in the metabolic pathway of protein degradation, specifically as a substrate for the enzyme cathepsin H . The compound’s interactions with this enzyme can potentially influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride within cells and tissues are likely to be influenced by the localization of cathepsin H, as the compound is a substrate for this enzyme .
Subcellular Localization
The subcellular localization of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is likely to be within lysosomes, given that it is a substrate for the lysosomal enzyme cathepsin H . Its localization can influence its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride typically involves the coupling of L-arginine derivatives with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity, often exceeding 98% . The final product is typically obtained as a white to off-white powder.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .
Major Products
The major product formed from the hydrolysis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Comparaison Avec Des Composés Similaires
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is unique due to its high specificity for certain proteases. Similar compounds include:
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Similar in structure but used for different proteases.
These compounds share the common feature of being fluorogenic substrates but differ in their specificity and applications.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVRMNAOAAXTM-XYTXGRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647367 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201847-69-0 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


